
2-(Propan-2-yl)-1,3-dithiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-1,3-dithiepane is an organic compound that belongs to the class of dithiepane derivatives. Dithiepanes are heterocyclic compounds containing a seven-membered ring with two sulfur atoms. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3-dithiepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1,3-dithiol with isopropyl halides in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dithiepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-1,3-dithiepane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepane ring to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted dithiepane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Propan-2-yl)-1,3-dithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-1,3-dithiepane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiepane ring can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)-1,3-dithiolane: Similar structure but with a five-membered ring.
2-(Propan-2-yl)-1,3-dithiane: Similar structure but with a six-membered ring.
2-(Propan-2-yl)-1,3-dithiepine: Similar structure but with an eight-membered ring.
Uniqueness
2-(Propan-2-yl)-1,3-dithiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in the ring enhances its reactivity and ability to participate in various chemical reactions. This makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
87973-74-8 |
|---|---|
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-dithiepane |
InChI |
InChI=1S/C8H16S2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UHPGVDQTRTUEMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1SCCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


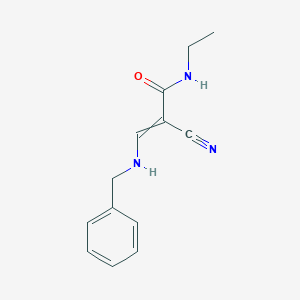

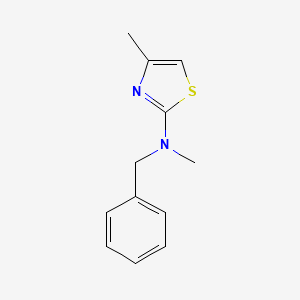
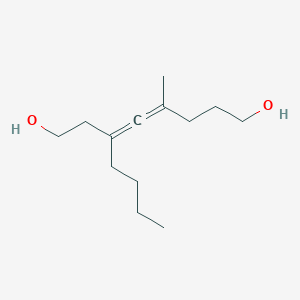
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

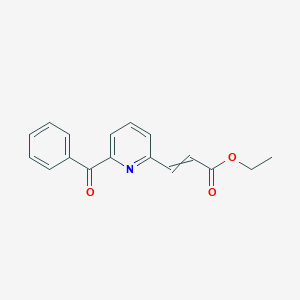
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)


![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
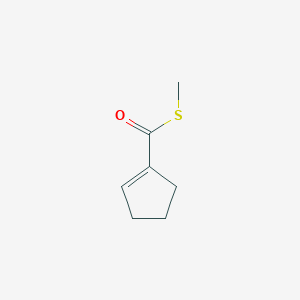
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
